Cas no 1805022-43-8 (2-Methyl-4-nitro-3-(trifluoromethoxy)pyridine-6-sulfonamide)

2-Methyl-4-nitro-3-(trifluoromethoxy)pyridine-6-sulfonamide 化学的及び物理的性質
名前と識別子
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- 2-Methyl-4-nitro-3-(trifluoromethoxy)pyridine-6-sulfonamide
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- インチ: 1S/C7H6F3N3O5S/c1-3-6(18-7(8,9)10)4(13(14)15)2-5(12-3)19(11,16)17/h2H,1H3,(H2,11,16,17)
- InChIKey: JFRKWPIHMWPJHE-UHFFFAOYSA-N
- SMILES: S(C1C=C(C(=C(C)N=1)OC(F)(F)F)[N+](=O)[O-])(N)(=O)=O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 10
- 重原子数量: 19
- 回転可能化学結合数: 2
- 複雑さ: 442
- トポロジー分子極性表面積: 137
- XLogP3: 1.2
2-Methyl-4-nitro-3-(trifluoromethoxy)pyridine-6-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029082437-1g |
2-Methyl-4-nitro-3-(trifluoromethoxy)pyridine-6-sulfonamide |
1805022-43-8 | 97% | 1g |
$1,504.90 | 2022-04-01 |
2-Methyl-4-nitro-3-(trifluoromethoxy)pyridine-6-sulfonamide 関連文献
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
3. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
6. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
-
Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
2-Methyl-4-nitro-3-(trifluoromethoxy)pyridine-6-sulfonamideに関する追加情報
Recent Advances in the Study of 2-Methyl-4-nitro-3-(trifluoromethoxy)pyridine-6-sulfonamide (CAS: 1805022-43-8)
In recent years, the compound 2-Methyl-4-nitro-3-(trifluoromethoxy)pyridine-6-sulfonamide (CAS: 1805022-43-8) has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic sulfonamide derivative has shown promising potential in various therapeutic applications, particularly in the development of novel antimicrobial and anticancer agents. The unique structural features of this compound, including the trifluoromethoxy and nitro substituents, contribute to its enhanced biological activity and selectivity.
A recent study published in the *Journal of Medicinal Chemistry* explored the synthesis and biological evaluation of 2-Methyl-4-nitro-3-(trifluoromethoxy)pyridine-6-sulfonamide derivatives. The research team employed a multi-step synthetic route to optimize the yield and purity of the target compound. Advanced spectroscopic techniques, such as NMR and mass spectrometry, were utilized to confirm the structural integrity of the synthesized molecules. The study revealed that the compound exhibits potent inhibitory activity against bacterial enzymes involved in folate biosynthesis, suggesting its potential as a broad-spectrum antibacterial agent.
Another groundbreaking study, conducted by a collaborative team from leading pharmaceutical institutions, investigated the anticancer properties of 2-Methyl-4-nitro-3-(trifluoromethoxy)pyridine-6-sulfonamide. The researchers performed in vitro and in vivo assays to evaluate the compound's efficacy against various cancer cell lines, including breast, lung, and colon cancers. The results demonstrated significant cytotoxicity against cancer cells, with minimal effects on normal cells, highlighting its potential as a selective chemotherapeutic agent. Mechanistic studies indicated that the compound induces apoptosis through the activation of caspase-dependent pathways.
In addition to its therapeutic applications, recent research has also focused on the pharmacokinetic and toxicological profiles of 2-Methyl-4-nitro-3-(trifluoromethoxy)pyridine-6-sulfonamide. A preclinical study published in *Drug Metabolism and Disposition* reported favorable absorption and distribution properties, along with a manageable safety profile. These findings underscore the compound's potential for further development and clinical translation.
Despite these promising advancements, challenges remain in the optimization of 2-Methyl-4-nitro-3-(trifluoromethoxy)pyridine-6-sulfonamide for clinical use. Future research directions may include structural modifications to enhance bioavailability, reduce potential side effects, and improve target specificity. Collaborative efforts between academia and industry will be crucial to accelerate the development of this compound into viable therapeutic options.
In conclusion, 2-Methyl-4-nitro-3-(trifluoromethoxy)pyridine-6-sulfonamide (CAS: 1805022-43-8) represents a promising candidate in the field of chemical biology and drug discovery. Its diverse biological activities and favorable pharmacokinetic properties make it a valuable subject for ongoing and future research. Continued exploration of its mechanisms of action and therapeutic potential will undoubtedly contribute to the advancement of novel treatments for infectious diseases and cancer.
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